molecular formula C20H41N5O7 B013991 Gentamicin C2a CAS No. 59751-72-3

Gentamicin C2a

Katalognummer: B013991
CAS-Nummer: 59751-72-3
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: XUFIWSHGXVLULG-BSBKYKEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-Azetidine-2,4-dicarboxylic acid is a four-membered cyclic amino acid with two carboxyl groups positioned at the second and fourth carbon atoms.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Gentamicin C2a, like other aminoglycosides, primarily targets bacterial ribosomes . These ribosomes are essential for protein synthesis in bacteria, making them an effective target for antibiotics like this compound .

Mode of Action

This compound interacts with the bacterial ribosome, disrupting protein synthesis . This disruption occurs because this compound binds to the ribosome, causing misreading of the genetic code and premature termination of protein synthesis . This ultimately leads to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the bacterial ribosome, this compound disrupts this pathway, leading to the production of faulty proteins and ultimately, bacterial cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed following intramuscular administration . It is distributed widely in the body, and it is primarily excreted unchanged in the urine . The clearance of this compound is smaller than that of other gentamicin components, and it exhibits a two-compartment model best described by its pharmacokinetics .

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By disrupting protein synthesis, this compound causes the production of faulty proteins within the bacterial cell . These faulty proteins can interfere with various cellular processes, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, sub-inhibitory concentrations of gentamicin in the environment can select for antibiotic resistance . This suggests that the concentration of this compound in the environment can influence its efficacy and the development of resistance .

Biochemische Analyse

Biochemical Properties

Gentamicin C2a is known for its ability to bind to the aminoacyl site on the 16S rRNA of the 30S subunit in bacterial ribosomes . This binding disrupts protein synthesis, leading to the inhibition of bacterial growth . The interaction of this compound with the ribosomal RNA is a key biochemical property that underlies its antimicrobial activity. Additionally, this compound interacts with various enzymes and proteins involved in bacterial metabolism, further contributing to its bactericidal effects .

Cellular Effects

This compound exerts significant effects on bacterial cells by inhibiting protein synthesis. This inhibition leads to the accumulation of incomplete polypeptides and the disruption of cellular processes . In addition to its impact on protein synthesis, this compound can affect cell signaling pathways and gene expression, resulting in altered cellular metabolism and function . The compound’s ability to interfere with these critical cellular processes makes it an effective antibiotic against a wide range of bacterial pathogens .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 16S rRNA of the 30S ribosomal subunit . This binding interferes with the accurate reading of mRNA, leading to the production of faulty proteins . This compound also inhibits the translocation of tRNA and mRNA during protein synthesis, further disrupting the translation process . These molecular interactions are crucial for the antibiotic’s ability to inhibit bacterial growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors that influence its long-term efficacy . Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can also lead to adaptive changes in bacterial cells, such as the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to minimize the risk of toxicity while maximizing the antibiotic’s therapeutic benefits .

Metabolic Pathways

This compound is involved in various metabolic pathways within bacterial cells. It interacts with enzymes and cofactors that are essential for bacterial metabolism . The compound’s ability to disrupt these metabolic pathways contributes to its bactericidal effects . Additionally, this compound can affect metabolic flux and metabolite levels, further impairing bacterial growth and survival .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target cells, enhancing its antimicrobial activity . The compound’s distribution within tissues is also influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells, where it exerts its effects on ribosomal RNA and protein synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to specific compartments within the cell . This precise localization is essential for the antibiotic’s ability to effectively inhibit bacterial growth and proliferation .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Arten von Reaktionen: cis-Azetidin-2,4-dicarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: RuO4 bei 0 °C über 80 Stunden.

    Reduktion: LiAlH4 in wasserfreiem Ether.

    Substitution: Nucleophile wie Amine oder Alkoxide unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-Azetidine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Gentamicin C2a, a member of the aminoglycoside antibiotic family, is primarily used for its antibacterial properties against a range of Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships, and comparative studies with other gentamicin components.

Overview of this compound

Gentamicin is a complex mixture of several components, including C1, C1a, C2, C2a, and C2b. The primary difference between gentamicin C2 and C2a lies in the stereochemistry of the methyl group attached to the 6′-position of the aminoglycoside structure. This subtle variation can significantly influence their biological activities and toxicological profiles.

This compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation. The efficacy of this compound in inhibiting protein synthesis has been demonstrated through various in vitro studies.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

Bacterial Strain MIC (µg/mL) Comparative Activity
E. coli ATCC 70092625632-fold less potent than gentamicin C1
aac(6′)-Ib strain256Significantly higher than isogenic strain without AME
Clinical carbapenem-resistant EnterobacteriaceaeVariedHigher activity observed with optimized mixtures

This compound showed reduced activity compared to other congeners like C1 and C1a, particularly in strains expressing aminoglycoside-modifying enzymes (AMEs) .

Pharmacokinetics

Pharmacokinetic studies have indicated that gentamicin components exhibit different clearance rates and half-lives depending on the health status of the subject:

  • Healthy Neonates : Gentamicin C1a had a terminal half-life (T1/2) of approximately 24.94 hours.
  • Infected Neonates : The same component had a significantly reduced T1/2 of about 11.94 hours .

This variability underscores the importance of considering patient condition when administering gentamicin therapies.

Toxicity Profiles

This compound is associated with nephrotoxicity and ototoxicity, common side effects linked to aminoglycosides. Comparative studies have shown that:

  • This compound induces moderate increases in biomarkers for oxidative stress in renal cells.
  • Cytotoxicity assays revealed that gentamicin C2 was more cytotoxic than other congeners at clinically relevant concentrations .

Structure-Activity Relationships (SAR)

Research has established that modifications at specific positions on the gentamicin structure can alter its binding affinity and toxicity:

  • Position 6′ : Methyl substitution impacts both antibacterial potency and ototoxicity.
  • Ribosomal Binding : Variations in structure affect how well these compounds bind to bacterial versus human ribosomes .

Case Study 1: Efficacy Against Resistant Strains

A study involving clinical isolates of carbapenem-resistant Enterobacteriaceae demonstrated that formulations maximizing gentamicin C1 and C2 significantly outperformed those with lower concentrations of these components. The optimized formulation showed MICs four times lower against resistant strains .

Case Study 2: Pharmacokinetics in Neonates

In a clinical setting involving neonates treated with gentamicin, distinct pharmacokinetic profiles were observed for each component. The study highlighted how infection status influenced drug clearance and nephrotoxic potential .

Eigenschaften

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-BSBKYKEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208485
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59751-72-3
Record name Gentamicin C2a
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C2A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
gentamicin C2a
Reactant of Route 2
gentamicin C2a
Reactant of Route 3
gentamicin C2a
Reactant of Route 4
gentamicin C2a
Reactant of Route 5
Reactant of Route 5
gentamicin C2a
Reactant of Route 6
Reactant of Route 6
gentamicin C2a
Customer
Q & A

Q1: How is gentamicin C2a biosynthesized, and how does this process differ from the production of its epimer, gentamicin C2?

A1: this compound and C2 are epimers, meaning they differ in the spatial arrangement of atoms around a single carbon atom. Research indicates that both compounds share a common biosynthetic pathway, diverging only in the final steps involving the chirality of the amine group at the C-6' position. []

Q2: How do different Micromonospora strains utilize sisomicin in their biosynthetic pathways, and what does this tell us about the diversity of aminoglycoside biosynthesis?

A2: Research has unveiled intriguing differences in how various Micromonospora strains utilize sisomicin, a related aminoglycoside. Micromonospora sagamiensis, a known producer of gentamicin C1a and sagamicin, exhibits the ability to transform sisomicin into these compounds. [] This transformation involves a crucial (4', 5')-reduction step, followed by 6'-N-methylation. Interestingly, M. sagamiensis does not produce detectable levels of antibiotic G-52 (6'-N-methylsisomicin) during this process. []

Q3: Can microorganisms degrade gentamicin, and what implications does this have for environmental contamination?

A3: Research has demonstrated the ability of bacterial consortia, specifically AMQD4, to degrade gentamicin in both synthetic media and raw gentamicin sewage. [] This finding has significant implications for understanding the fate and persistence of gentamicin in the environment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.